molecular formula C15H14Cl2N2O B12464330 N'-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide

N'-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide

Cat. No.: B12464330
M. Wt: 309.2 g/mol
InChI Key: UXILYQMCFTYRED-UHFFFAOYSA-N
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Description

N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide is a chemical compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19046 g/mol . This compound is characterized by the presence of a benzyl group, a dichlorophenoxy group, and an ethanimidamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide typically involves the reaction of 3,4-dichlorophenol with benzylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide can be compared with other similar compounds, such as:

The uniqueness of N’-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

N'-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide

InChI

InChI=1S/C15H14Cl2N2O/c16-13-7-6-12(8-14(13)17)20-10-15(18)19-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,18,19)

InChI Key

UXILYQMCFTYRED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(COC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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